molecular formula C23H22N6O2 B2519013 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852439-99-7

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2519013
CAS No.: 852439-99-7
M. Wt: 414.469
InChI Key: CDVCJDGGLSRPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 1-phenyl core structure and a 5-position substitution with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in oncology and neurology . This compound’s synthesis likely follows established routes for pyrazolo[3,4-d]pyrimidinones, involving cyclocondensation or alkylation strategies .

Properties

IUPAC Name

5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c30-21(27-13-11-26(12-14-27)18-7-3-1-4-8-18)16-28-17-24-22-20(23(28)31)15-25-29(22)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVCJDGGLSRPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C20H22N4O3
Molecular Weight 366.42 g/mol
CAS Number Not available

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer activity. A study by Xia et al. highlighted that related pyrazole compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting a promising therapeutic potential for this class of compounds .

Table 1: Anticancer Activity of Pyrazolo Compounds

CompoundCell LineIC50 (µM)
5-(2-oxo...)HCT1160.95
1-(2′-hydroxy...)A5490.08
3-(1H-indole...)HepG20.71

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In a pharmacological evaluation, it was found to inhibit prostaglandin synthesis, which is crucial in the inflammatory response. This suggests that it may be beneficial in treating conditions characterized by inflammation .

Table 2: Anti-inflammatory Activity

CompoundProstaglandin Inhibition (%)Dose (mg/kg)
5-(2-oxo...)75100
Related Pyrazolo Compounds60200

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Modulation : It can modulate receptor activities, influencing various signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Activity : A study reported that certain derivatives showed significant apoptosis induction in cancer cells, with IC50 values indicating potent activity against various cancer types .
  • Safety Profile : Acute toxicity studies indicated a favorable safety profile for some derivatives with LD50 values exceeding 1100 mg/kg, suggesting a low risk of adverse effects at therapeutic doses .
  • Comparative Studies : The efficacy of these compounds was often compared to established drugs like doxorubicin and diclofenac, demonstrating competitive potency in both anticancer and anti-inflammatory activities .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized several related compounds and evaluated their efficacy using standard seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Many derivatives demonstrated significant anticonvulsant activity, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure can yield effective treatments for epilepsy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Studies have shown that various pyrazolo[3,4-d]pyrimidine derivatives possess antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The mechanism of action may involve the inhibition of specific enzymes or disruption of microbial cell wall synthesis .

Anti-inflammatory Effects

Pyrazolo[3,4-d]pyrimidines are recognized for their anti-inflammatory properties. Compounds within this class have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The synthesis of novel derivatives has led to promising results in reducing edema in animal models .

Receptor Interaction Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological receptors. These studies suggest that the compound can effectively bind to targets involved in neurotransmission and inflammation, which could explain its observed pharmacological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Variations in substituents on the phenyl ring or modifications to the piperazine moiety can significantly influence biological activity. Comprehensive SAR studies are essential for guiding future synthetic efforts aimed at developing more potent compounds.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity StudySeveral derivatives showed significant efficacy in seizure models, indicating potential as anticonvulsants.
Antimicrobial EvaluationCompounds demonstrated effective inhibition against S. aureus and C. albicans, highlighting their therapeutic potential.
Anti-inflammatory AssessmentNew derivatives showed reduced inflammation in animal models compared to standard treatments.

Comparison with Similar Compounds

5-((1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Compound 35)

  • Substituent : 1,2,3-triazole-methyl group at position 3.
  • Activity : Inhibited U87 glioma cell proliferation by 47.69% via S-phase cell cycle arrest and p53-mediated apoptosis .
  • Key Difference : The triazole group enhances DNA damage response pathways, whereas the target compound’s 4-phenylpiperazine may favor receptor binding over direct DNA interaction.

5-(2-(Azepan-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Substituent : Azepane (7-membered ring) at position 4.
  • Activity : Superior anti-inflammatory/analgesic activity compared to ketorolac .
  • Key Difference : The larger azepane ring may improve lipid solubility and tissue penetration compared to the 6-membered 4-phenylpiperazine in the target compound.

5-(4-Nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Substituent : 4-Nitrobenzyl group at position 5.
  • Activity: Not explicitly reported, but nitro groups often enhance electrophilic reactivity for covalent binding .
  • Key Difference : The electron-withdrawing nitro group contrasts with the target compound’s basic piperazine moiety, which may improve solubility and pharmacokinetics.

1-Cyclopentyl-3-methyl-6-(4-pyridinyl)pyrazolo(3,4-d)pyrimidin-4(5H)-one (WIN 58237)

  • Substituents : Cyclopentyl and 4-pyridinyl groups.
  • Key Difference : The pyridinyl group introduces hydrogen-bonding capacity, while the target compound’s 4-phenylpiperazine may favor CNS targets.

Comparative Data Table

Compound Name Substituent (Position 5) Molecular Weight Key Activity Reference
5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Target) 4-Phenylpiperazinyl-ethyl-oxo ~420.46* Inferred receptor modulation N/A
Compound 35 1,2,3-Triazole-methyl ~394.81 Anticancer (47.69% U87 inhibition)
5-(2-(Azepan-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Azepane-ethyl ~353.43 Anti-inflammatory (> ketorolac)
5-(4-Nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Nitrobenzyl ~335.31 N/A
WIN 58237 Cyclopentyl, 4-pyridinyl ~324.38 PDE inhibition

*Calculated based on molecular formula (C23H24N6O2).

Key Insights

Substituent Impact :

  • Piperazine vs. Azepane : The 4-phenylpiperazine group (target compound) offers a balance between receptor affinity and solubility, whereas azepane’s larger ring (Compound 2.1.2) enhances lipophilicity for tissue penetration .
  • Electron-Donating vs. Withdrawing Groups : The target’s piperazine (electron-donating) may improve metabolic stability compared to nitrobenzyl derivatives (electron-withdrawing) .

Therapeutic Implications :

  • The target compound’s structure aligns with CNS-targeting agents (e.g., antipsychotics or antidepressants), while triazole derivatives (Compound 35) show promise in oncology .

Synthetic Feasibility :

  • The 4-phenylpiperazine moiety can be introduced via alkylation or amide coupling, similar to methods used for triazole and nitrobenzyl analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.